

# An In-depth Technical Guide to N-Methylcyclazodone (CAS Number: 14461-92-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methylcyclazodone**

Cat. No.: **B12768475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**N-Methylcyclazodone** (CAS: 14461-92-8) is a synthetic stimulant and a derivative of the parent compound cyclazodone.<sup>[1][2]</sup> It is structurally related to other centrally acting stimulants such as pemoline and aminorex.<sup>[3][4]</sup> **N-Methylcyclazodone** is primarily characterized as a dopamine (DA) and norepinephrine (NE) reuptake inhibitor, which leads to increased levels of these neurotransmitters in the synaptic cleft.<sup>[2]</sup> This activity is believed to be the primary mechanism behind its stimulant effects. While it has been investigated as a research chemical, comprehensive quantitative data on its pharmacology, pharmacokinetics, and toxicology are limited in publicly available literature. This guide provides a detailed overview of the current knowledge regarding **N-Methylcyclazodone**, including its history, synthesis, mechanism of action, and relevant experimental protocols.

## Chemical and Physical Properties

**N-Methylcyclazodone** is a member of the 4-oxazolidinone class of compounds. Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| IUPAC Name        | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one        |
| CAS Number        | 14461-92-8                                                    |
| Molecular Formula | C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight  | 230.26 g/mol                                                  |
| Appearance        | White or off-white powder                                     |
| Solubility        | Soluble in Ethanol, DMSO, PEG400                              |
| InChI Key         | FFWGGFGJVZVGOW-UHFFFAOYSA-N                                   |

## Historical Context and Research

**N-Methylcyclazodone** is a derivative of cyclazodone, a centrally acting stimulant developed by the American Cyanamid Company in the 1960s.<sup>[3][5]</sup> Cyclazodone itself is an analog of other stimulants like pemoline and thozalinone.<sup>[3]</sup> The development of these compounds was aimed at creating stimulants with favorable therapeutic indices for conditions such as fatigue and as potential anorectics.<sup>[3]</sup> **N-Methylcyclazodone** represents a further modification of cyclazodone, with the addition of a methyl group to the exocyclic nitrogen atom, a common strategy in medicinal chemistry to alter a compound's physicochemical and pharmacological properties.<sup>[2]</sup> More recently, **N-Methylcyclazodone** has emerged as a research chemical available through various suppliers.

## Synthesis

The synthesis of **N-Methylcyclazodone** is achieved through the N-methylation of its precursor, cyclazodone.<sup>[2]</sup> The synthesis of cyclazodone, in turn, begins with the reaction of  $\alpha$ -Chlorophenylacetyl chloride with 1-Cyclopropylurea to form an amide intermediate, which is then cyclized to form the oxazolidinone ring structure.<sup>[2][3]</sup>

## General Synthetic Pathway

A general, two-step synthesis for **N-Methylcyclazodone** is as follows:

- Synthesis of Cyclazodone:  $\alpha$ -Chlorophenylacetyl chloride is reacted with 1-Cyclopropylurea to form an amide intermediate. This intermediate is then treated with a base, such as sodium ethoxide, to induce cyclization and form cyclazodone.[3]
- N-methylation of Cyclazodone: Cyclazodone is then subjected to an N-methylation reaction to yield **N-Methylcyclazodone**.[2]

## Detailed Experimental Protocol: N-methylation of a Secondary Amine (Representative Protocol)

While a specific, detailed protocol for the synthesis of **N-Methylcyclazodone** is not readily available in the scientific literature, a general method for the N-methylation of secondary amines using paraformaldehyde and a reducing agent is a plausible approach. The following is a representative protocol.

### Materials:

- Cyclazodone (precursor)
- Paraformaldehyde  $((\text{CH}_2\text{O})_n)$
- Polymethylhydrosiloxane (PMHS)
- $(\text{CAAC})\text{CuCl}$  (catalyst)
- n-Butanol (solvent)
- Standard laboratory glassware and purification equipment

### Procedure:

- To a reaction vessel, add cyclazodone (1 equivalent), paraformaldehyde (3 equivalents), and n-Butanol.
- Add  $(\text{CAAC})\text{CuCl}$  (2.5 mol %) to the mixture.
- Add PMHS (3 equivalents) dropwise to the reaction mixture.

- Heat the reaction mixture to 80°C and stir for 18 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- The crude product can be purified using standard techniques such as column chromatography to yield **N-Methylcyclazodone**.

## Mechanism of Action and Signaling Pathways

**N-Methylcyclazodone**'s primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.<sup>[2]</sup> By blocking these transporters, it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. Its effects on the serotonin transporter (SERT) are considered to be less significant.

## Dopamine Reuptake Inhibition Signaling Pathway

The inhibition of DAT by **N-Methylcyclazodone** leads to a cascade of downstream signaling events. The following diagram illustrates this pathway.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylcyclazodone | 14461-92-8 | Benchchem [benchchem.com]

- 3. Cyclazodone - Wikipedia [en.wikipedia.org]
- 4. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
- 5. WO2006079999A2 - Induction of a novel state of mind with a 5-ht2a agonist and a nmda antagonist - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylcyclazodone (CAS Number: 14461-92-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12768475#cas-number-14461-92-8-research-and-history]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)